molecular formula C39H62O6S6 B12059561 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid

3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid

Katalognummer: B12059561
Molekulargewicht: 819.3 g/mol
InChI-Schlüssel: GOLRGLNMILBFFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid is a carboxylic acid functionalized trithiocarbonate compound. It is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in polymerization processes. This compound is known for its ability to produce narrow polydispersity polymers with complex architectures, making it valuable in the synthesis of well-defined block copolymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves multiple steps. The general synthetic route includes the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as dodecylthiocarbonothioylthio-propanoic acid.

    Esterification: The intermediate compounds undergo esterification with 3,5-dihydroxybenzoic acid to form the final product.

The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Wirkmechanismus

The mechanism of action of 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid involves its role as a RAFT agent in polymerization. The compound facilitates the controlled radical polymerization process by reversibly adding to and fragmenting from growing polymer chains. This allows for precise control over the molecular weight and architecture of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3,5-Bis((2-(((dodecylthio)carbonothioyl)thio)propanoyl)oxy)benzoic acid apart is its ability to produce polymers with narrow polydispersity and complex architectures. This makes it particularly valuable in applications requiring precise control over polymer properties .

Eigenschaften

Molekularformel

C39H62O6S6

Molekulargewicht

819.3 g/mol

IUPAC-Name

3,5-bis(2-dodecylsulfanylcarbothioylsulfanylpropanoyloxy)benzoic acid

InChI

InChI=1S/C39H62O6S6/c1-5-7-9-11-13-15-17-19-21-23-25-48-38(46)50-30(3)36(42)44-33-27-32(35(40)41)28-34(29-33)45-37(43)31(4)51-39(47)49-26-24-22-20-18-16-14-12-10-8-6-2/h27-31H,5-26H2,1-4H3,(H,40,41)

InChI-Schlüssel

GOLRGLNMILBFFI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCSC(=S)SC(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C(C)SC(=S)SCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.